molecular formula C33H28ClN3O5 B442473 10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B442473
M. Wt: 582g/mol
InChI Key: FYZFYYPNORHRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a nitrophenyl group, and a dibenzo diazepinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chlorophenylacetyl intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with acetic anhydride in the presence of a base such as pyridine.

    Introduction of the nitrophenyl group: This step involves the nitration of a furan derivative, followed by coupling with the chlorophenylacetyl intermediate.

    Cyclization to form the dibenzo diazepinone core: This is typically achieved through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxy and amino derivatives.

Scientific Research Applications

10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
  • 10-[(4-chlorophenyl)acetyl]-11-(5-{2-nitrophenyl}-2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-2-one
  • 10-[(4-chlorophenyl)acetyl]-11-(5-{2-nitrophenyl}-2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of both chlorophenyl and nitrophenyl groups, along with the dibenzo diazepinone core, gives it unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C33H28ClN3O5

Molecular Weight

582g/mol

IUPAC Name

5-[2-(4-chlorophenyl)acetyl]-9,9-dimethyl-6-[5-(2-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H28ClN3O5/c1-33(2)18-24-31(27(38)19-33)32(29-16-15-28(42-29)22-7-3-5-9-25(22)37(40)41)36(26-10-6-4-8-23(26)35-24)30(39)17-20-11-13-21(34)14-12-20/h3-16,32,35H,17-19H2,1-2H3

InChI Key

FYZFYYPNORHRMT-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl)C5=CC=C(O5)C6=CC=CC=C6[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl)C5=CC=C(O5)C6=CC=CC=C6[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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